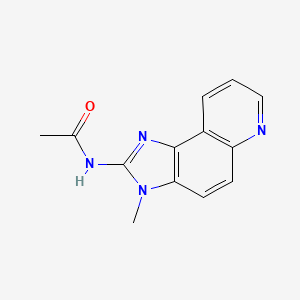
Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)- is a heterocyclic compound that features an imidazoquinoline core. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The imidazoquinoline structure is notable for its biological activity and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)- typically involves the formation of the imidazoquinoline core followed by acetamide substitution. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.
化学反応の分析
Types of Reactions
Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
科学的研究の応用
Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA repair, leading to increased DNA damage and cell death in cancer cells . The exact pathways can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
2-Amino-3-methylimidazo[4,5-f]quinoline: Known for its mutagenic properties.
AZD0156: A potent ATM kinase inhibitor with a similar imidazoquinoline core.
Uniqueness
Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)- is unique due to its specific substitution pattern and the resulting biological activity. Its ability to inhibit specific enzymes and its potential therapeutic applications make it distinct from other similar compounds.
特性
| 108529-37-9 | |
分子式 |
C13H12N4O |
分子量 |
240.26 g/mol |
IUPAC名 |
N-(3-methylimidazo[4,5-f]quinolin-2-yl)acetamide |
InChI |
InChI=1S/C13H12N4O/c1-8(18)15-13-16-12-9-4-3-7-14-10(9)5-6-11(12)17(13)2/h3-7H,1-2H3,(H,15,16,18) |
InChIキー |
WDHKVMUDBRKMTR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC2=C(N1C)C=CC3=C2C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)
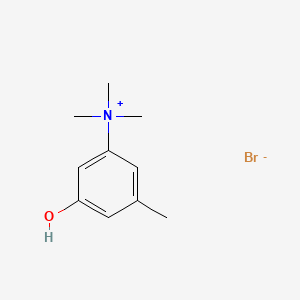
![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)
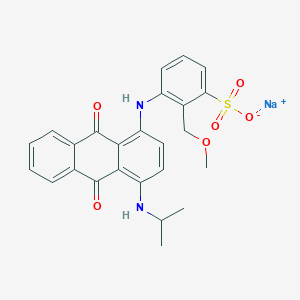

![Propylene bis[3-Octyloxiran-2-octanoate]](/img/structure/B13765178.png)
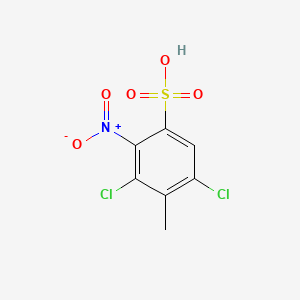
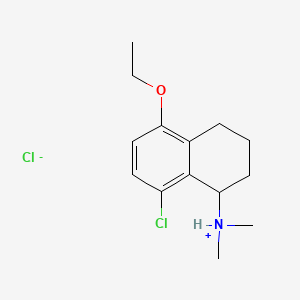
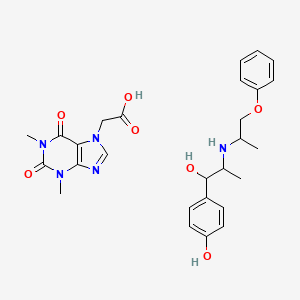

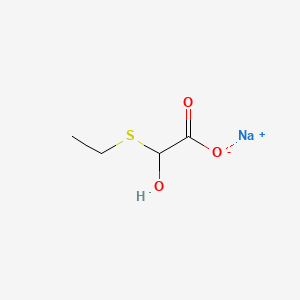
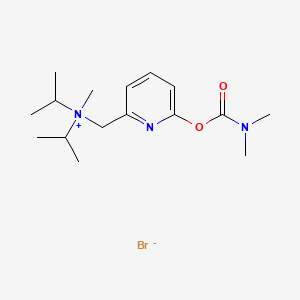
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)
